4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid
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Overview
Description
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl derivative. One common route involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperazine under suitable conditions to form the intermediate compound. This intermediate is then reacted with butanoic acid or its derivatives to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring the safety and environmental compliance of the manufacturing process. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Trifluoromethylphenyl)propanoic acid: Similar in structure but with a propanoic acid moiety instead of butanoic acid.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the piperazine and butanoic acid moieties.
Uniqueness
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid is unique due to its combination of a trifluoromethyl group, piperazine ring, and butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)12-3-1-4-13(11-12)20-9-7-19(8-10-20)6-2-5-14(21)22/h1,3-4,11H,2,5-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGUYBPATATYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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